mTOR inhibitor-1

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

mTOR inhibitor-1: is a synthetic compound designed to inhibit the mechanistic target of rapamycin (mTOR), a serine/threonine kinase that plays a crucial role in regulating cell growth, proliferation, metabolism, and survival. mTOR is part of the phosphoinositide 3-kinase (PI3K)-related kinase family and exists in two complexes: mTORC1 and mTORC2. Dysregulation of mTOR signaling is implicated in various diseases, including cancer, neurodegeneration, and metabolic disorders .

Mechanism of Action

- mTOR forms two distinct protein complexes: mTORC1 and mTORC2. These complexes modulate various cellular processes, including protein synthesis, autophagy, and cell cycle progression .

- By inhibiting mTOR, mTOR inhibitor-1 mimics cellular starvation, disrupting signals required for cell growth and proliferation. This leads to downstream effects on various cellular pathways .

Target of Action

Mode of Action

Biochemical Pathways

Pharmacokinetics

Result of Action

Biochemical Analysis

Biochemical Properties

The mTOR inhibitor-1 interacts with the mTOR protein, which is a central cellular hub that integrates intra- and extracellular signals of energy, nutrient, and hormone availability . This interaction modulates the molecular responses to acquire a homeostatic state through the regulation of anabolic and catabolic processes .

Cellular Effects

The this compound has profound effects on various types of cells and cellular processes. It influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism . For instance, it has been shown to reduce neural death and damage volume after ischemic injury by modulating microglial reactivity .

Molecular Mechanism

The this compound exerts its effects at the molecular level through binding interactions with the mTOR protein, leading to its inhibition . This results in changes in gene expression and impacts various cellular processes, including protein synthesis, lipid and nucleotide biogenesis, and autophagy .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. For instance, it has been shown that the administration of this compound before or after brain ischemia induction reduced the volume of brain damage and neuronal loss .

Metabolic Pathways

The this compound is involved in the mTOR signaling pathway, which is a key metabolic pathway in cells . It interacts with various enzymes and cofactors within this pathway, and can impact metabolic flux and metabolite levels .

Subcellular Localization

The mTOR protein, which is the target of this compound, is known to be localized in various compartments within the cell, and its activity is regulated by various factors, including nutrient availability and growth stimuli .

Preparation Methods

Synthetic Routes and Reaction Conditions: mTOR inhibitor-1 can be synthesized through a multi-step process involving the following key steps:

Formation of the Core Structure: The synthesis begins with the formation of the core structure, which involves the reaction of specific starting materials under controlled conditions.

Functional Group Modifications: Subsequent steps involve the introduction of functional groups that enhance the compound’s inhibitory activity. This may include reactions such as alkylation, acylation, and cyclization.

Purification: The final product is purified using techniques such as column chromatography and recrystallization to obtain a high-purity compound

Industrial Production Methods: Industrial production of this compound involves scaling up the synthetic process while ensuring consistency and quality. This typically includes:

Optimization of Reaction Conditions: Fine-tuning reaction parameters to maximize yield and minimize impurities.

Automation: Utilizing automated systems for precise control of reaction conditions and monitoring.

Quality Control: Implementing rigorous quality control measures to ensure the final product meets industry standards.

Chemical Reactions Analysis

Types of Reactions: mTOR inhibitor-1 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

Reduction: Reduction reactions can be employed to modify certain functional groups within the compound.

Substitution: Substitution reactions, such as nucleophilic substitution, can be used to introduce different substituents

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

Solvents: Reactions are typically carried out in solvents such as dichloromethane, ethanol, and water

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce deoxygenated compounds .

Scientific Research Applications

mTOR inhibitor-1 has a wide range of scientific research applications, including:

Cancer Research: It is used to study the role of mTOR signaling in cancer cell growth and proliferation. .

Neurodegenerative Diseases: Research has explored its potential in treating neurodegenerative diseases by modulating mTOR signaling pathways involved in neuronal survival and function

Metabolic Disorders: this compound is investigated for its effects on metabolic pathways, including glucose metabolism and lipid synthesis, making it a potential therapeutic agent for metabolic disorders

Immunology: The compound is used to study immune cell regulation and has applications in developing immunosuppressive therapies

Comparison with Similar Compounds

- Rapamycin

- Everolimus

- Temsirolimus

- Ridaforolimus

mTOR inhibitor-1 stands out due to its ability to inhibit both mTORC1 and mTORC2, making it a versatile tool in scientific research and potential therapeutic applications.

Properties

IUPAC Name |

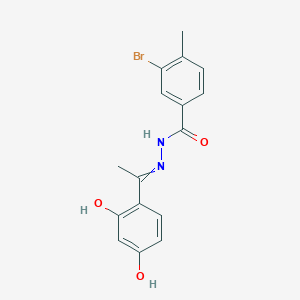

3-bromo-N-[1-(2,4-dihydroxyphenyl)ethylideneamino]-4-methylbenzamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrN2O3/c1-9-3-4-11(7-14(9)17)16(22)19-18-10(2)13-6-5-12(20)8-15(13)21/h3-8,20-21H,1-2H3,(H,19,22) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKMSVTGHOVMMHV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)C(=O)NN=C(C)C2=C(C=C(C=C2)O)O)Br |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrN2O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

363.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[(1E)-2-(4-HYDROXYPHENYL)ETHENYL]-3-(3-METHOXYPHENYL)-3,4-DIHYDROQUINAZOLIN-4-ONE](/img/structure/B604636.png)

![N-(3-chloro-2-methylphenyl)-2-{4-[2-({[4-(4-methylphenyl)-2,6-dioxocyclohexylidene]methyl}amino)ethyl]piperazin-1-yl}acetamide](/img/structure/B604639.png)

![2-[(2-benzoyl-4-chloroanilino)methylene]-5-(2-furyl)-1,3-cyclohexanedione](/img/structure/B604641.png)

![5-[(E)-{[(4-methoxybenzyl)oxy]imino}methyl]-6-methylpyrimidine-2,4(1H,3H)-dione](/img/structure/B604643.png)

![Ethyl 4-({[4-(2-{[(4,4-dimethyl-2,6-dioxocyclohexylidene)methyl]amino}ethyl)-1-piperazinyl]carbothioyl}amino)benzoate](/img/structure/B604644.png)

![5,5-Dimethyl-2-[({2-[4-(3-oxo-1,3-dihydro-2-benzofuran-1-yl)-1-piperazinyl]ethyl}amino)methylene]-1,3-cyclohexanedione](/img/structure/B604645.png)

![5,5-Dimethyl-2-[({2-[4-(2-phenylethyl)-1-piperazinyl]ethyl}amino)methylene]-1,3-cyclohexanedione](/img/structure/B604646.png)

![3-(4-chlorophenyl)-2-[2-(4-hydroxyphenyl)vinyl]-6-iodo-4(3H)-quinazolinone](/img/structure/B604650.png)

![N'-[(E)-(2,3-dibromo-4-hydroxy-5-methoxyphenyl)methylidene]pyridine-4-carbohydrazide](/img/structure/B604652.png)

![N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]-2-(4-isopropylphenoxy)acetohydrazide](/img/structure/B604653.png)

![2-(3,4-dimethoxyphenyl)-N'-[(5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl)methylene]acetohydrazide](/img/structure/B604654.png)

![4-[2-(2-Hydroxybenzylidene)hydrazino]-5-nitrophthalonitrile](/img/structure/B604655.png)

![N'-[(E)-(5-bromo-2-hydroxyphenyl)methylidene]-2-(pyridin-2-ylsulfanyl)acetohydrazide](/img/structure/B604657.png)